(4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)(4-ethoxy-3-nitrophenyl)methanone
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Overview
Description
(4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)(4-ETHOXY-3-NITROPHENYL)METHANONE is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with chlorobenzyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)(4-ETHOXY-3-NITROPHENYL)METHANONE typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, which is then reacted with 4-chlorobenzylamine and 4-ethoxy-3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)(4-ETHOXY-3-NITROPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of nitro and chlorobenzyl groups makes it a candidate for binding studies with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific proteins or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)(4-ETHOXY-3-NITROPHENYL)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The nitro and chlorobenzyl groups are likely to play a key role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (4-{3-[(4-BROMOBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)(4-ETHOXY-3-NITROPHENYL)METHANONE
- (4-{3-[(4-METHYLBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)(4-ETHOXY-3-NITROPHENYL)METHANONE
Uniqueness
The uniqueness of (4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)(4-ETHOXY-3-NITROPHENYL)METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and chlorobenzyl groups in the same molecule allows for a range of interactions and reactivities that are not observed in similar compounds with different substituents.
This detailed article provides a comprehensive overview of (4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)(4-ETHOXY-3-NITROPHENYL)METHANONE, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H26ClN5O6 |
---|---|
Molecular Weight |
540.0 g/mol |
IUPAC Name |
[4-[3-[(4-chlorophenyl)methylamino]-4-nitrophenyl]piperazin-1-yl]-(4-ethoxy-3-nitrophenyl)methanone |
InChI |
InChI=1S/C26H26ClN5O6/c1-2-38-25-10-5-19(15-24(25)32(36)37)26(33)30-13-11-29(12-14-30)21-8-9-23(31(34)35)22(16-21)28-17-18-3-6-20(27)7-4-18/h3-10,15-16,28H,2,11-14,17H2,1H3 |
InChI Key |
RSQZVYNWCXNDOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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